molecular formula C10H12O2 B3332652 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol CAS No. 912670-02-1

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol

Cat. No.: B3332652
CAS No.: 912670-02-1
M. Wt: 164.2 g/mol
InChI Key: KNDBEMPTKKKYOJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This specific compound is characterized by the presence of two methyl groups at the 3-position and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,3-dihydro-1-benzofuran, the introduction of methyl groups can be accomplished using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of flow chemistry techniques can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that benzofuran derivatives can interact with biological targets, making them candidates for drug development.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran: Lacks the methyl and hydroxyl groups, resulting in different chemical and biological properties.

    3-Methyl-2,3-dihydro-1-benzofuran: Contains only one methyl group, leading to variations in reactivity and applications.

    6-Hydroxy-2,3-dihydro-1-benzofuran:

Uniqueness

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDBEMPTKKKYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=CC(=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912670-02-1
Record name 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-(benzyloxy)-3,3-dimethyl-2,3-dihydrobenzofuran (3.48 g, 13.7 mmol) in methanol (200 mL) was added Pd/C (1.45 g) and the mixture was hydrogenated under 40 psi of hydrogen overnight. The reaction mixture was filtered through celite, washed with methanol. The filtrate was concentrated in vacuo to dryness. The residue was subjected to column chromatography (ethyl acetate/hexane, 1/7) to give the title compound (1.66 g, 74%): MS (ES+) m/z 165.4 (M+1).
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.45 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol

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